![molecular formula C11H10N4 B1239908 Nicotinaldehyde 2-pyridinylhydrazone](/img/structure/B1239908.png)
Nicotinaldehyde 2-pyridinylhydrazone
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Overview
Description
N-(3-pyridinylmethylideneamino)-2-pyridinamine is a member of pyridines.
Scientific Research Applications
Synthesis and Biochemical Evaluation
Nicotinaldehyde derivatives have been synthesized and evaluated for their biochemical properties, showing similarities to natural NADH in certain aspects. One such compound demonstrated the ability to mimic the function of the natural coenzyme NADH, assisting in reducing the C=C double bond of substrates in the presence of the enzyme enoate reductase (Falcone et al., 2019).
Nicotinamide Cofactor Analogues in Redox Chemistry
Synthetic nicotinamide cofactor analogues, including derivatives of nicotinaldehyde, are increasingly being explored for use in organic chemistry and biocatalysis. These cofactor biomimetics are utilized in redox reactions and have been studied extensively as models for enzymatic and nonenzymatic reactions (Paul et al., 2014).
Antiviral Activity
Research into nicotinaldehyde derivatives has revealed their potential in creating antiviral compounds. Specifically, certain derivatives of nicotinaldehyde have been synthesized and evaluated for their antiviral activities, demonstrating the diverse applications of these compounds in medicinal chemistry (Attaby et al., 2007).
Amperometric Biosensors
Nicotinaldehyde and its derivatives play a role in the design of amperometric biosensors, particularly those based on pyridine-nucleotide dependent dehydrogenase enzymes. These compounds are critical in understanding the electrochemistry and mechanism of such biosensors (Lobo et al., 1997).
Crystal Structure Correlation
Studies on zinc(II) complexes of pyridinecarboxylic acids, which include nicotinaldehyde derivatives, have been conducted to understand their thermal and spectral properties. The research contributes to the understanding of the correlation between these properties and the crystal structures of the compounds (Vargová et al., 2004).
Signaling Functions of NAD(P)
Nicotinaldehyde and its derivatives are part of the broader research on pyridine nucleotides like NAD and NADP, which play significant roles in cell biology and signaling pathways. This research enhances the understanding of the multifaceted roles these compounds play in biological systems (Berger et al., 2004).
properties
Product Name |
Nicotinaldehyde 2-pyridinylhydrazone |
---|---|
Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C11H10N4/c1-2-7-13-11(5-1)15-14-9-10-4-3-6-12-8-10/h1-9H,(H,13,15)/b14-9+ |
InChI Key |
ZMTRKIYGCKYPTF-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)N/N=C/C2=CN=CC=C2 |
Canonical SMILES |
C1=CC=NC(=C1)NN=CC2=CN=CC=C2 |
solubility |
29.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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